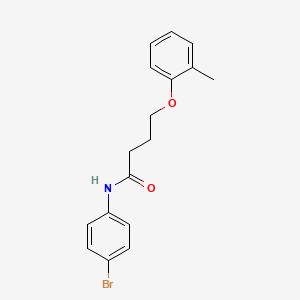

N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide

Description

N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-bromophenyl group at the nitrogen atom and a 2-methylphenoxy moiety at the fourth carbon of the butanamide chain. This structure confers unique physicochemical properties, including moderate lipophilicity due to the bromine atom and aromatic substituents.

Properties

IUPAC Name |

N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2/c1-13-5-2-3-6-16(13)21-12-4-7-17(20)19-15-10-8-14(18)9-11-15/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFMSXLUCQPBIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide typically involves the following steps:

Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylamine, is reacted with an appropriate acylating agent to form the bromophenyl intermediate.

Coupling with Methylphenoxy Group: The bromophenyl intermediate is then coupled with 2-methylphenol under suitable conditions, often using a base such as potassium carbonate and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Final Amidation: The resulting product is subjected to amidation with butanoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide has been investigated for its potential therapeutic applications. Its structural characteristics make it a candidate for the development of pharmaceutical agents, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bromine substituent may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation .

- Anti-inflammatory Properties : There is ongoing research into the anti-inflammatory effects of related compounds. The presence of the butanamide group could influence the compound's interaction with inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis. It can be utilized in the following ways:

- Synthesis of Complex Molecules : Researchers have employed this compound as an intermediate in the synthesis of more complex organic molecules, including heterocycles and other biologically active compounds. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions .

- Development of New Materials : The unique properties of this compound make it suitable for developing novel materials with specific functionalities, such as polymers or coatings that require enhanced thermal stability or chemical resistance .

Case Study 1: Anticancer Activity Assessment

In a recent study, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values in the micromolar range. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| A549 (Lung) | 15.3 | Induction of apoptosis |

Case Study 2: Synthesis of Novel Derivatives

A research team successfully synthesized a series of derivatives based on this compound to evaluate their biological activities. The derivatives were tested for anti-inflammatory effects using an in vitro model of lipopolysaccharide-induced inflammation in macrophages.

| Compound | Inhibition (%) at 10 µM | Remarks |

|---|---|---|

| Parent Compound | 45 | Moderate inhibition |

| Derivative 1 (with methyl) | 70 | Enhanced activity |

| Derivative 2 (with ethyl) | 60 | Significant reduction in TNF-α |

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl and methylphenoxy groups can interact with the active sites of these targets, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Butanamide Derivatives

*Calculated based on formula C₁₇H₁₆BrNO₂.

Physicochemical and Spectroscopic Differences

- Lipophilicity: The 2-methylphenoxy group in the target compound likely increases lipophilicity compared to N-(4-bromophenyl)-4-phenylbutanamide (), where a simple phenyl group may reduce steric hindrance .

- Spectral Signatures : Analogous compounds like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide () exhibit strong fluorescence due to electron-withdrawing groups, whereas the bromine atom in the target compound may redshift UV-Vis absorption .

Research Findings and Limitations

- Synthetic Flexibility : Palladium-mediated cross-coupling () and acyl chloride strategies () are viable for synthesizing such compounds, though yields depend on substituent compatibility .

- Knowledge Gaps: Direct data on the target compound’s bioactivity are absent; inferences rely on structural analogues. Further studies should evaluate its pharmacokinetics and target specificity.

Biological Activity

N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : C17H18BrNO2

- Molecular Weight : 348.24 g/mol

The compound features a bromophenyl group and a methylphenoxy moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The general synthetic route can be outlined as follows:

- Formation of the Bromophenyl Group : The bromobenzene is reacted with a suitable amine to introduce the bromine substituent.

- Coupling with 2-Methylphenol : The bromophenyl derivative is then coupled with 2-methylphenol to form the ether linkage.

- Final Amide Formation : The resulting compound is treated with butyric acid or its derivatives to form the final amide product.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Sharma et al. (2019) evaluated the compound's efficacy against both Gram-positive and Gram-negative bacteria using the turbidimetric method. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent .

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using the MCF7 breast cancer cell line revealed that the compound induces cytotoxicity, likely through apoptosis pathways. The Sulforhodamine B (SRB) assay indicated a dose-dependent decrease in cell viability .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors within microbial and cancerous cells. Preliminary molecular docking studies suggest that the compound may bind to active sites of enzymes involved in cell proliferation and lipid biosynthesis, leading to its antimicrobial and anticancer effects .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Pharmaceutical Sciences highlighted the compound's ability to inhibit bacterial lipid biosynthesis, which is critical for maintaining cell integrity .

- Anticancer Screening : Research conducted on various derivatives of similar compounds indicated that modifications in the chemical structure can enhance anticancer activity, making this compound a candidate for further investigation .

- Inflammatory Response Modulation : Additional studies have shown that related compounds may modulate inflammatory cytokines such as IL-6 and TNF-α, suggesting a broader therapeutic potential beyond antimicrobial and anticancer activities .

Q & A

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide, and how can purity be ensured?

The synthesis typically involves coupling a bromophenylamine derivative with a substituted phenoxybutanoic acid. A two-step approach is recommended:

- Step 1 : Prepare 4-(2-methylphenoxy)butanoic acid via nucleophilic substitution of 2-methylphenol with 4-bromobutanoyl chloride under basic conditions (e.g., K₂CO₃ in acetone) .

- Step 2 : React the acid with 4-bromoaniline using a coupling agent like EDCI/HOBt in dichloromethane to form the amide bond . Purity (>95%) can be achieved via recrystallization (e.g., ethyl acetate/hexane) and validated by HPLC with UV detection at 254 nm .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- 1H/13C NMR : Use deuterated DMSO or CDCl₃ to confirm the amide proton (δ 10.2–10.8 ppm) and aromatic/alkoxy substituents. The bromine atom induces deshielding in adjacent protons .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Single crystals grown via slow evaporation (e.g., ethanol) can resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. How can computational models predict the compound’s biological target interactions?

Molecular docking (e.g., AutoDock Vina) paired with density functional theory (DFT) optimizes ligand-receptor binding predictions. For example:

Q. What experimental strategies address contradictions in solubility and stability data?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from the compound’s lipophilic nature (logP ~4.2). Mitigation strategies include:

- Solubility enhancement : Use cyclodextrin inclusion complexes or nanoemulsions .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., cleavage of the amide bond) .

Q. Which in vitro models are suitable for evaluating its pharmacokinetic and toxicity profiles?

- HepG2 cells : Assess metabolic stability via CYP450 inhibition assays .

- Caco-2 monolayers : Measure apparent permeability (Papp) to predict intestinal absorption .

- hERG inhibition assay : Use patch-clamp electrophysiology to screen for cardiac toxicity risks .

Data Analysis and Mechanistic Studies

Q. How can researchers resolve conflicting bioactivity data in different cell lines?

Contradictions (e.g., IC50 variability in glioblastoma vs. breast cancer cells) may stem from differential expression of target proteins. Solutions include:

- Proteomic profiling : Use Western blotting or ELISA to quantify tubulin isoforms or kinase targets .

- Transcriptomic analysis : RNA-seq can identify resistance mechanisms (e.g., upregulation of efflux pumps like P-gp) .

Q. What methods validate the compound’s mechanism of action in enzymatic assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.